molecular formula C9H14O B106697 3,6-Nonadienal CAS No. 21944-83-2

3,6-Nonadienal

Cat. No. B106697
CAS RN: 21944-83-2
M. Wt: 138.21 g/mol
InChI Key: FIDBXHOCOXRPRO-CWWKMNTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Nonadienal is a compound that is of interest in the field of organic chemistry due to its potential as a precursor for polyphenylenes and its involvement in various chemical reactions and transformations. The synthesis and characterization of related compounds, such as 3,6-connected cyclohexadienes, have been explored to understand the properties and behaviors of these types of molecules .

Synthesis Analysis

The synthesis of 3,6-connected cyclohexadienes has been achieved and characterized using mass spectrometry and NMR spectroscopy. These compounds serve as precursors for polyphenylenes, and their synthesis involves the separation of product mixtures by recycling GPC to collect pure fractions of trimers, hexamers, and nonamers . Additionally, the synthesis of N,N'-dialkylated 2,6,9-triazabicyclo[3.3.1]nonadienes has been reported, which is accomplished through a [4 + 4] self-condensation process in the presence of ammonium acetate, demonstrating the versatility of nonadienal-related structures in synthesis .

Molecular Structure Analysis

The molecular structure of these compounds is supported by density functional theory, which predicts the formation of rigid linear structures due to the trans-configuration of the monomeric units. This is experimentally confirmed by dynamic light scattering, which suggests that the molecules adopt rod-like or prolate ellipsoid-like shapes in solution .

Chemical Reactions Analysis

The chemical behavior of nonadienal-related compounds includes the ability of N,N'-dialkylated 2,6,9-triazabicyclo[3.3.1]nonadienes to undergo intramolecular ring transformation through a common intermediate under equilibrium conditions, indicating a dynamic nature of these molecules . Furthermore, the photocatalytic hydrogenation of norbornadiene, a related diene, has been studied, providing insights into the reactivity of dienes in the presence of metal carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are reflected in their translational diffusion coefficients, which reveal a length-dependent ratio between oligomers, correlating to the expected length extension from trimer to nonamer . The IR characterization of nonclassical H2 complexes formed during the photocatalytic hydrogenation of norbornadiene also contributes to the understanding of the physical properties of these compounds .

Scientific Research Applications

Biosynthesis in Plants

  • 3,6-Nonadienal plays a role in the biosynthetic pathway of cucumber alcohol, specifically as an intermediate compound. The biosynthesis of cucumber alcohol and trans-2-nonenol involves cis-3-unsaturated aldehydes from linolenic and linoleic acid, respectively (Hatanaka, Kajiwara & Harada, 1975).

Aroma and Flavor Chemistry

  • In the context of fish, oyster, and other flavors, 3,6-Nonadienal undergoes retro-aldol degradations altering cucumber and melon-like notes. This degradation process leads to the formation of other compounds, affecting the overall flavor profile (Josephson & Lindsay, 1987).
  • The compound contributes to sensory properties such as fishy and metallic off-flavors in foods. It acts as a marker for these off-flavors in fish oil and fish oil-enriched foods (Venkateshwarlu et al., 2004).

Food Preservation and Quality

  • The impact of high hydrostatic pressure and thermal pasteurization on cucumber juice drinks, including the presence of 3,6-Nonadienal, indicates better retention of quality attributes in high hydrostatic pressure-treated samples. This suggests a role of 3,6-Nonadienal in assessing food quality and shelf life (Zhao et al., 2013).

Chemical Synthesis and Analysis

  • Synthesis of isotopically labeled compounds, including 3,6-Nonadienal, for use as internal standards in isotope dilution assays, highlights its importance in analytical chemistry (Lin et al., 1999).

Safety And Hazards

3,6-Nonadienal is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and containers may explode when heated . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

(3Z,6Z)-nona-3,6-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDBXHOCOXRPRO-CWWKMNTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904489
Record name (3Z,6Z)-Nona-3,6-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z,6Z)-3,6-Nonadienal

CAS RN

21944-83-2
Record name (Z,Z)-3,6-Nonadienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21944-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3Z,6Z)-Nona-3,6-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3Z,6Z)-nona-3,6-dienal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3Z,6Z)-3,6-Nonadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031152
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Nonadienal
Reactant of Route 2
3,6-Nonadienal
Reactant of Route 3
3,6-Nonadienal
Reactant of Route 4
3,6-Nonadienal
Reactant of Route 5
3,6-Nonadienal
Reactant of Route 6
3,6-Nonadienal

Citations

For This Compound
493
Citations
ER Genthner - 2010 - ideals.illinois.edu
The scope of this study involved the identification of key odorants in fresh cut-watermelon, and the synthesis and evaluation of esters with potential watermelon-like aroma attributes. …
Number of citations: 21 www.ideals.illinois.edu
C Heiler, P Schieberle - International Dairy Journal, 1997 - Elsevier
Application of Aroma Extract Dilution Analysis to the volatiles generated from the degradation of 9-hydroperoxy-(E,Z,Z)-10,12, 15-octadecatrienoic acid under aqueous acidic conditions …
Number of citations: 26 www.sciencedirect.com
Y Wang, J Lin - Flavour and Fragrance Journal, 2014 - Wiley Online Library
Although volatile aroma compounds of melon have been extensively studied, knowledge of cantaloupe aroma‐impact compounds is still ambiguous, inconsistent and incomplete. In this …
Number of citations: 11 onlinelibrary.wiley.com
TR Kemp, DE Knavel, LP Stoltz - Journal of Agricultural and Food …, 1974 - ACS Publications
Volatile compounds from cucumber (Cucumis sa-tivus L.), obtained by vacuum steam distillation-extraction of the fruit at 60-70 in a water recy-cling apparatus, were separated by gas …
Number of citations: 107 pubs.acs.org
T Xiaowei, H Hongju, L Ye, Z Xiaoyan - Acta Horticulturae, 2012 - actahort.org
The scope of this study involved the identification of key odorants in fresh cut ‘JingLing’watermelon juice, and the high pressure treatment effect on the typical aroma compounds in …
Number of citations: 13 www.actahort.org
Z Guler, F Karaca, H Yetisir - The Journal of Horticultural Science …, 2013 - Taylor & Francis
The objective of this study was to investigate the distribution of volatile organic compounds (VOCs) in the peel and flesh of the cucumber (Cucumis sativus L.) cultivar ‘Çengelköy’ …
Number of citations: 30 www.tandfonline.com
C Milo, W Grosch - Journal of Agricultural and Food Chemistry, 1993 - ACS Publications
Aroma extract dilution analysis of freshly harvested and boiled trouts (A) resulted in 24 odorants, of which 19 were identified. Twelve compounds were quantified by isotope dilution …
Number of citations: 150 pubs.acs.org
C Milo, W Grosch - Journal of Agricultural and Food Chemistry, 1996 - ACS Publications
Homogenates of salmon (A, B) and of cod (C, D) were stored at −60 C (A, C) and at −13 C (B, D). After boiling, A and C exhibited the mild flavor of the fresh fish, whereas B smelled fatty …
Number of citations: 211 pubs.acs.org
T KAJIWARA, A HATANAKA, T KAWAI… - Journal of Food …, 1988 - Wiley Online Library
VOLATILE OILS isolated by steam distillation of fresh edible kelps (Laminaria angustata, L. japonica, Kjellmaniella crassifolia, Costaria costata, Ecklonia cava, Alaria crassifolia, Undaria …
Number of citations: 54 ift.onlinelibrary.wiley.com
M Wrona, P Vera, D Pezo, C Nerín - Talanta, 2017 - Elsevier
Recently oxobiodegradable polyethylene gained popularity as food packaging material due to its potential to reduce polymer waste. However, this type of material can release after its …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.